2-(acetylamino)-N-allyl-N-(2-methoxybenzyl)-3-methylbutanamide
Overview
Description
2-(acetylamino)-N-allyl-N-(2-methoxybenzyl)-3-methylbutanamide is a useful research compound. Its molecular formula is C18H26N2O3 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.19434270 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Profile and Pharmacokinetics
2-(acetylamino)-N-allyl-N-(2-methoxybenzyl)-3-methylbutanamide, as part of N-Benzylphenethylamine derivatives, has been extensively studied for its metabolic profiles. Research involving in vivo and in vitro experiments, including studies on rats and human liver microsomes, reveal significant insights into the metabolic pathways. These compounds undergo processes like O-demethylation, hydroxylation, followed by glucuronidation, sulfation, or N-acetylation. Understanding these metabolic pathways is crucial for developing diagnostic tools or therapeutic interventions related to novel substances (Šuláková et al., 2021).
Synthesis and Chemical Modifications
Another facet of research delves into the synthesis and chemical modifications of compounds related to this compound. Investigations into the synthesis techniques, such as mercaptolysis and subsequent chemical modifications, contribute to the development of new chemical entities. These methods enhance our understanding of chemical properties and potential applications in various fields, including material science and drug development (Jacquinet & Sinaÿ, 1974).
Nonlinear Optical Properties
Research into the nonlinear optical properties of derivatives provides insights into potential applications in optical devices. The examination of third-order nonlinear optical properties using techniques like z-scan with nanosecond laser pulses indicates that these compounds can serve as candidates for optical limiters and switches. Such applications are crucial in the development of optical computing and telecommunications (Naseema et al., 2010).
Biochemical Sensing and Imaging
The development of chemosensors based on derivatives of this compound for detecting bioactive zinc(II) ions showcases an application in biochemical sensing. Such chemosensors, with their 'turn-on' fluorescence response, offer tools for biochemical research, diagnostics, and therapeutic monitoring. The low toxicity and potential for live cell imaging applications further underline the biomedical significance (Patil et al., 2018).
Properties
IUPAC Name |
2-acetamido-N-[(2-methoxyphenyl)methyl]-3-methyl-N-prop-2-enylbutanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-6-11-20(12-15-9-7-8-10-16(15)23-5)18(22)17(13(2)3)19-14(4)21/h6-10,13,17H,1,11-12H2,2-5H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEVEKIZVWCJLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC=C)CC1=CC=CC=C1OC)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.